3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole
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Overview
Description
3-(3-Methoxyphenyl)-2,5-dihydro-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound features a methoxyphenyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a precursor such as 3-methoxyphenylacetonitrile can undergo cyclization in the presence of a base like sodium hydride (NaH) to form the desired pyrrole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
3-(3-Methoxyphenyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways The methoxyphenyl group can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole
- 3-(3-Hydroxyphenyl)-2,5-dihydro-1H-pyrrole
- 3-(3-Methoxyphenyl)propionic acid
Uniqueness
3-(3-Methoxyphenyl)-2,5-dihydro-1H-pyrrole is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C11H13NO/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10/h2-5,7,12H,6,8H2,1H3 |
InChI Key |
SVSBWCXCRPFXRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CCNC2 |
Origin of Product |
United States |
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